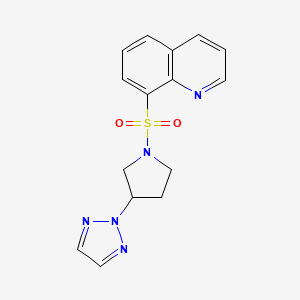

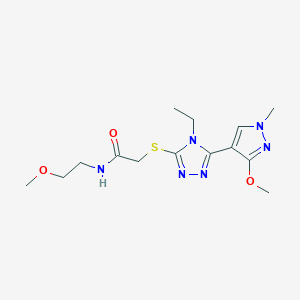

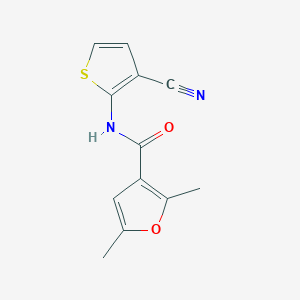

8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is a chemical compound . It is part of a class of compounds known as triazoles, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .

Synthesis Analysis

The synthesis of triazole compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The synthesized compounds are unambiguously identified based on their spectral data analyses .Molecular Structure Analysis

The molecular structure of “8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is characterized by the presence of a triazole ring . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro anti-microbial activity after thorough purification . Among all the tested compounds, some possess the highest growth inhibitory activity .Scientific Research Applications

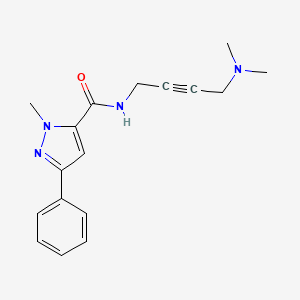

- Notable examples of medicinal compounds containing a 1,2,3-triazole core include the anticonvulsant drug Rufinamide , the broad-spectrum cephalosporin antibiotic Cefatrizine , and the anticancer drug Carboxyamidotriazole .

- Synthetic methodologies for 1,2,3-triazoles include Huisgen 1,3-dipolar cycloaddition , metal-catalyzed 1,3-dipolar cycloaddition , and strain-promoted azide-alkyne cycloaddition .

Drug Discovery

Organic Synthesis

Fluorescent Imaging and Materials Science

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration and detoxification.

Mode of Action

Similar compounds have been shown to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in energy production . The compound’s interaction with its targets could potentially lead to changes in these pathways, resulting in downstream effects on cellular function.

Pharmacokinetics

Similar compounds have been shown to have good thermal stability , which could potentially impact their bioavailability

Result of Action

Similar compounds have been shown to exhibit antibacterial and antifungal activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been shown to be thermally stable , suggesting that they may be resistant to changes in temperature

Future Directions

The future directions for “8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, these compounds could be investigated for their potential as inhibitors for the novel SARS Cov-2 virus .

properties

IUPAC Name |

8-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-10-6-13(11-19)20-17-8-9-18-20/h1-5,7-9,13H,6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAURLCDIWBRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)

![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)

![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)